Fenpyrazamine

Vue d'ensemble

Description

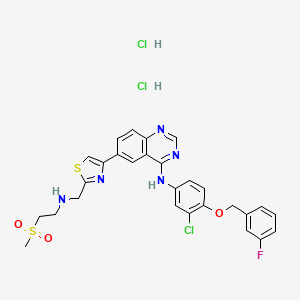

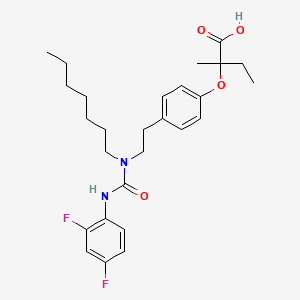

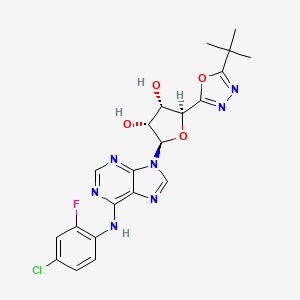

Fenpyrazamine is a fungicide that can be used to control Botrytis infections on fruit and vegetables . It has an aminopyrazolinone structure and was developed by Sumitomo Chemical Co., Ltd .

Synthesis Analysis

The synthesis of this compound starts with methyl 2-cyano-2-(o-tolyl)acetate. It has been reported that this compound can be formed from the coupling of the bromotolyl or the corresponding chloride and the cyano-acetate by a metal catalysed coupling process .Molecular Structure Analysis

This compound has an aminopyrazolinone structure . Its molecular formula is C17H21N3O2S, with an average mass of 331.432 Da and a monoisotopic mass of 331.135437 Da .Chemical Reactions Analysis

The principal routes of metabolism of this compound involve hydrolysis to remove the allylsulfanylcarbonyl group to produce the main metabolites .Physical And Chemical Properties Analysis

This compound has good fungicidal properties, such as high antifungal activity, preventive efficacy, trans-laminar ability, inhibition activity in lesion development, long-lasting activity, and short pre-harvest intervals (PHIs) .Applications De Recherche Scientifique

Propriétés fongicides

Le Fenpyrazamine est un nouveau fongicide à structure aminopyrazolinone . Il possède de bonnes propriétés fongicides, telles qu'une activité antifongique élevée, une activité préventive, une activité translaminaire, une activité inhibitrice du développement des lésions et une activité durable .

Enzyme cible

L'enzyme cible du this compound est la 3-céto réductase dans la voie de biosynthèse de l'ergostérol . Cela le rend efficace pour inhiber la croissance des champignons.

Efficacité contre des champignons spécifiques

Le this compound montre une grande efficacité contre la moisissure grise (Botrytis cinerea), la pourriture du collet (Sclerotinia sclerotiorum) et la pourriture brune . Ces champignons attaquent les fruits des arbres fruitiers et des légumes, réduisant considérablement le rendement et la productivité des cultures .

Activité translaminaire

Lors de tests d'activité translaminaire, le this compound a montré une grande efficacité contre la moisissure grise même à faible concentration . Cela signifie que le fongicide peut passer d'un côté d'une feuille à l'autre, offrant une protection aux deux côtés.

Activité durable

Le this compound a une activité durable. Lors de tests d'activité durable de 14 jours, le this compound a eu une grande efficacité contre la moisissure grise même à faible concentration . Cela en fait un outil précieux pour les agriculteurs qui ont besoin d'une protection à long terme pour leurs cultures.

Intervalles de sécurité courts (PHIs)

Le this compound a des intervalles de sécurité courts (PHIs) . Cela signifie qu'il y a une courte période d'attente entre la dernière application du fongicide et le moment où la récolte peut être récoltée en toute sécurité. C'est avantageux pour les agriculteurs car cela permet une plus grande flexibilité dans la gestion de leurs cultures.

Profils plus sûrs pour la santé humaine et l'environnement

Le this compound montre également des profils plus sûrs pour la santé humaine et l'environnement . C'est une considération importante dans le développement et l'utilisation des fongicides.

Utilisation commerciale

Le this compound a été enregistré dans plus de 30 pays . Les produits formulés, PROLECTUS® et PIXIO®DF, sont enregistrés depuis 2012 . PROLECTUS® a été lancé pour la première fois en Italie en 2012 et PIXIO®DF au Japon en 2014 . Cette large utilisation commerciale démontre son efficacité et son acceptation dans l'industrie agricole.

Mécanisme D'action

Target of Action

Fenpyrazamine is a fungicide that primarily targets fungi from the Sclerotiniaceae family , such as Botrytis spp. and Sclerotinia spp. . These fungi are responsible for diseases like gray mold and stem rot, which significantly reduce the yield and productivity of crops .

Mode of Action

This compound exerts its antifungal activity by inhibiting the 3-keto reductase in the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its biosynthesis is essential for fungal growth and proliferation. By inhibiting 3-keto reductase, this compound disrupts ergosterol biosynthesis, thereby inhibiting the growth and development of the fungi .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in animal cells and provides rigidity and integrity to the fungal cell membrane. By inhibiting 3-keto reductase, a key enzyme in this pathway, this compound disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, fungal cell death .

Pharmacokinetics

This compound exhibits some interesting pharmacokinetic properties. It is rapidly absorbed into the plant after treatment and is transferred to untreated areas . In animal studies, maximum blood and plasma concentrations were observed at 1 and 6 hours after administration in low and high dose groups, respectively . The half-lives were 2–3 hours for the low dose and 14–17 hours for the high dose . Approximately 90% of the radiolabel was eliminated within 24 hours for the low-dose group and 48 hours for the high-dose group . These properties suggest that this compound has good bioavailability and is efficiently metabolized and excreted.

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the disruption of the fungal cell membrane’s structure and function. This results in the inhibition of fungal growth and proliferation, effectively controlling the spread of diseases like gray mold and stem rot .

Action Environment

Additionally, the development of resistance in target fungi is a concern that needs to be managed through appropriate use and rotation of fungicides .

Analyse Biochimique

Biochemical Properties

The target enzyme of Fenpyrazamine is 3-keto reductase in the ergosterol biosynthetic pathway . This interaction plays a crucial role in its antifungal activity.

Cellular Effects

This compound exhibits preventive activity, translaminar activity, inhibition activity in lesion development, and long-lasting activity

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of 3-keto reductase, an enzyme involved in the ergosterol biosynthetic pathway . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the antifungal activity of this compound.

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully documented, its long-lasting activity suggests that it remains effective over extended periods .

Metabolic Pathways

This compound interacts with the ergosterol biosynthetic pathway by inhibiting the enzyme 3-keto reductase . This interaction disrupts the production of ergosterol, leading to its antifungal activity.

Propriétés

IUPAC Name |

S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOHZQYBSYOOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074742 | |

| Record name | Fenpyrazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473798-59-3 | |

| Record name | Fenpyrazamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473798-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyrazamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473798593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyrazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYRAZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3SPH9RQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate](/img/structure/B1672450.png)

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)

![N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1672456.png)

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1672466.png)

![Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B1672468.png)